Cas no 4398-28-1 (2-methanesulfonyl-4-methoxyaniline)

2-Methanesulfonyl-4-methoxyaniline is a specialized aromatic amine derivative featuring both methanesulfonyl and methoxy functional groups. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing sulfonyl group and electron-donating methoxy substituent impart unique reactivity, enabling selective functionalization in cross-coupling reactions or as a precursor for heterocyclic systems. Its well-defined structure and stability under standard conditions make it suitable for controlled transformations. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in synthetic workflows.
2-methanesulfonyl-4-methoxyaniline structure
4398-28-1 structure
Product Name:2-methanesulfonyl-4-methoxyaniline
CAS No:4398-28-1
MF:C8H11NO3S
MW:201.242841005325
MDL:MFCD23903999
CID:4651700
PubChem ID:59284472
Update Time:2025-06-25

2-methanesulfonyl-4-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 2-methanesulfonyl-4-methoxyaniline
    • 4398-28-1
    • CS-0256074
    • EN300-248272
    • 4-methoxy-2-methylsulfonylaniline
    • 4-Methoxy-2-(methylsulfonyl)aniline
    • Z1405078342
    • SCHEMBL23933026
    • AKOS019020625
    • F88486
    • MDL: MFCD23903999
    • Inchi: 1S/C8H11NO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,9H2,1-2H3
    • InChI Key: UGEZZTBSMVMJQG-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(OC)C=C1S(C)(=O)=O

Computed Properties

  • Exact Mass: 201.04596439g/mol
  • Monoisotopic Mass: 201.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.8Ų

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Additional information on 2-methanesulfonyl-4-methoxyaniline

Professional Introduction to 2-methanesulfonyl-4-methoxyaniline (CAS No. 4398-28-1)

2-methanesulfonyl-4-methoxyaniline, with the chemical identifier CAS No. 4398-28-1, is a significant compound in the field of pharmaceutical and chemical research. This molecule, featuring a methanesulfonyl group and a methoxy substituent on an aniline backbone, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. Its unique structural properties make it a valuable intermediate in the development of various bioactive molecules.

The structure of 2-methanesulfonyl-4-methoxyaniline consists of a benzene ring substituted with an amine group at the 4-position and a methanesulfonyl group at the 2-position. The presence of both electron-withdrawing and electron-donating groups imparts distinct reactivity, making it a versatile building block for further functionalization. This compound has been widely explored in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, 2-methanesulfonyl-4-methoxyaniline has been extensively studied for its potential in drug discovery. Its derivatives have shown promise as intermediates in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. For instance, modifications of this scaffold have led to the development of novel compounds that exhibit potent inhibitory activity against specific kinases, thereby demonstrating its significance in oncology research.

Moreover, the pharmaceutical applications of 2-methanesulfonyl-4-methoxyaniline extend beyond kinase inhibitors. Researchers have leveraged its structural framework to design molecules with antimicrobial and anti-inflammatory properties. The methanesulfonyl group, in particular, has been found to enhance binding affinity to biological targets, making it an attractive moiety for drug design. Recent studies have highlighted its role in developing next-generation antibiotics, addressing the growing challenge of antibiotic resistance.

The synthetic methodologies associated with 2-methanesulfonyl-4-methoxyaniline are equally fascinating. One common approach involves the sulfonylation of 4-methoxyaniline using methanesulfonyl chloride under controlled conditions. This reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where the amine nitrogen attacks the sulfur atom of the sulfonyl chloride, displacing chlorine as a leaving group. The reaction is often catalyzed by polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance efficiency.

Another noteworthy synthetic route involves the use of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse functional groups at specific positions on the benzene ring, enabling the synthesis of complex derivatives. For example, Suzuki-Miyaura coupling can be employed to attach aryl halides or boronic acids, expanding the structural diversity of 2-methanesulfonyl-4-methoxyaniline derivatives.

The spectroscopic characterization of 2-methanesulfonyl-4-methoxyaniline is essential for ensuring its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including proton (¹H) and carbon (¹³C) NMR, as well as mass spectrometry (MS), are routinely employed. Infrared (IR) spectroscopy helps confirm the presence of functional groups like sulfonyl and methoxy moieties. Additionally, X-ray crystallography provides detailed structural information when single crystals are available.

In industrial settings, 2-methanesulfonyl-4-methoxyaniline is synthesized on a larger scale to meet pharmaceutical demand. Process optimization focuses on maximizing yield while minimizing side reactions and waste generation. Green chemistry principles are increasingly being applied, with an emphasis on sustainable solvents and catalysts. For instance, ionic liquids have been explored as alternatives to traditional polar aprotic solvents due to their lower environmental impact.

The biological activity of derivatives derived from 2-methanesulfonyl-4-methoxyaniline has been extensively documented in preclinical studies. These studies often involve high-throughput screening (HTS) to identify compounds with desirable pharmacological properties. For example, derivatives targeting protein-protein interactions have shown potential in modulating cellular signaling pathways relevant to diseases such as diabetes and neurodegenerative disorders.

Recent advancements in computational chemistry have further enhanced the design and optimization of 2-methanesulfonyl-4-methoxyaniline derivatives. Molecular docking simulations allow researchers to predict binding affinities and interactions between candidate compounds and biological targets with high precision. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline.

The toxicological profile of 2-methanesulfonyl-4-methoxyaniline is another critical aspect that demands thorough investigation before clinical application. Acute toxicity studies assess immediate effects following exposure, while chronic toxicity studies evaluate long-term health impacts. These evaluations help determine safe dosage ranges and potential side effects associated with therapeutic use.

In conclusion, 2-methanesulfonyl-4-methoxyaniline (CAS No. 4398-28-1) stands as a pivotal compound in modern chemical research due to its diverse applications and synthetic versatility。 Its role in pharmaceutical development, particularly in designing kinase inhibitors, antimicrobial agents,and other bioactive molecules, underscores its importance。 As research continues, further insights into its structure-function relationships will undoubtedly lead to innovative therapeutic strategies addressing global health challenges。

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